2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid
Description
2-[(Methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a methoxycarbonylamino-substituted carbamoyl group at the 2-position. The methoxycarbonylamino group introduces both hydrogen-bonding capacity (via the carbamoyl moiety) and moderate hydrophobicity (via the methoxy group), distinguishing it from related compounds.
Properties
IUPAC Name |
2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-17-10(16)12-11-8(13)6-4-2-3-5-7(6)9(14)15/h6-7H,2-5H2,1H3,(H,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYWEPDHVQFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)C1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid, also known as a derivative of cyclohexane carboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a subject of interest for pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₃N₃O₄. It features both a methoxycarbonyl group and a carbamoyl group, which are crucial for its biological activity. The presence of these functional groups contributes to its solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of cyclohexane carboxylic acids can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of the bacterial cell wall or interference with metabolic pathways.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For example, it has been suggested that related compounds can inhibit enzymes involved in bacterial metabolism, such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria . This inhibition can lead to bactericidal effects.
Anti-inflammatory Activity
In addition to antimicrobial effects, there is evidence suggesting that cyclohexane derivatives may possess anti-inflammatory properties. Studies have indicated that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University demonstrated the antimicrobial efficacy of a series of cyclohexanecarboxylic acid derivatives. Among these, this compound was tested against several pathogens. The results indicated a significant reduction in bacterial load at concentrations as low as 25 μM .
Study 2: Enzyme Inhibition Mechanism
Another study focused on the mechanism of action of cyclohexane derivatives as enzyme inhibitors. The research utilized kinetic assays to demonstrate that this compound effectively inhibits dihydropteroate synthase with an IC50 value of approximately 15 μM . This finding highlights its potential as a lead compound for developing new antibiotics.
Data Summary Table
| Biological Activity | Mechanism | IC50/Effect Concentration |
|---|---|---|
| Antimicrobial | Disruption of cell wall | 25 μM (bacterial load reduction) |
| Enzyme Inhibition | Inhibition of dihydropteroate synthase | 15 μM |
| Anti-inflammatory | Modulation of cytokine production | Not specified |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
*Note: XlogP values marked with * are estimated based on substituent contributions.
Key Comparative Analysis
Substituent Effects on Hydrophobicity
- tert-Butylamino (): The tert-butyl group significantly increases hydrophobicity (XlogP ~2.5), making this analog less water-soluble than the target compound.
- Benzimidazolyl () : Despite its aromaticity, the benzimidazole group reduces hydrophobicity (XlogP 2.2) due to hydrogen-bond acceptor capacity.
- Methoxycarbonylamino (Hypothetical): The methoxy group slightly elevates hydrophobicity compared to unsubstituted carbamoyl analogs, but polar carbamoyl and carboxylic acid groups balance this effect (estimated XlogP ~1.8).
Hydrogen-Bonding Capacity
- Benzimidazolyl () : Exhibits the highest hydrogen-bond acceptor count (4), enabling strong interactions with biological targets.
- Methoxycarbonylamino (Hypothetical): Likely has 3 hydrogen-bond donors (two from carbamoyl, one from carboxylic acid) and 5 acceptors (carbonyl oxygens and methoxy oxygen), enhancing solubility and target binding.
Steric and Electronic Effects
- 3-Acetylphenyl () : The acetyl group may stabilize the compound metabolically but could reduce membrane permeability due to polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
